2'-Deoxyuridine-13C,15N2

描述

Synthesis Analysis

The synthesis of 2'-deoxyuridine derivatives, including those with specific labels like 13C and 15N, typically involves chemical modifications of the uridine base or the sugar moiety. Ponpipom and Hanessian (1972) described a methodology based on the reaction of appropriately substituted 2',3'-O-benzylideneuridines with N-bromosuccinimide, yielding brominated and benzoated uridines at the 2'- and 3'-positions respectively, which could be adapted for the synthesis of labeled derivatives (Ponpipom & Hanessian, 1972).

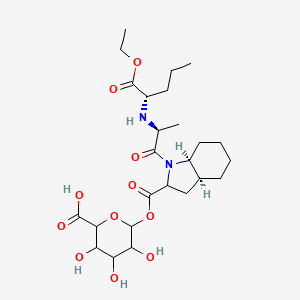

Molecular Structure Analysis

The molecular structure of 2'-deoxyuridine has been extensively studied through crystallography, revealing details about its base orientation, sugar conformation, and glycosidic torsion angles. Rahman and Wilson (1972) determined the crystal structure of 2'-deoxyuridine, showing variations in the dihedral angle between the base and the sugar across molecules in the crystalline state, which could be informative when considering the structural implications of isotope labeling (Rahman & Wilson, 1972).

Chemical Reactions and Properties

Labeling 2'-deoxyuridine with isotopes like 13C and 15N does not significantly alter its chemical reactivity but enables the study of its incorporation into DNA and interaction with enzymes. Zhao et al. (1997) synthesized specifically labeled nucleosides to facilitate differentiation of labeled guanines in RNA and DNA, demonstrating the utility of such modifications in molecular biology research (Zhao et al., 1997).

Physical Properties Analysis

The physical properties of 2'-deoxyuridine-13C,15N2, such as solubility, melting point, and stability, would be expected to closely resemble those of unmodified 2'-deoxyuridine, given the minor nature of isotopic substitution. However, specific studies on these properties were not directly identified in the provided literature.

Chemical Properties Analysis

The chemical properties, including reactivity with enzymes and stability under various conditions, are crucial for understanding how 2'-deoxyuridine-13C,15N2 behaves in biological systems. The study by Chenna and Iden (1993) on the reaction of deoxycytidine and deoxyuridine with aldehydes provides insights into the nucleosides' reactivity, which is relevant for considering how isotopic labeling might affect such interactions (Chenna & Iden, 1993).

科学研究应用

Conformational Analysis of Nucleosides : Research by Guschlbauer and Jankowski (1980) explored how the electronegativity of the sugar substituent in nucleosides like deoxyuridine impacts its conformation. This is relevant for understanding the structural aspects of nucleosides including 2'-Deoxyuridine-13C,15N2 in different biological contexts, such as DNA and RNA (Guschlbauer & Jankowski, 1980).

Antiviral Research : Wigerinck et al. (1991) demonstrated the use of 2'-deoxyuridines in antiviral research, specifically highlighting their potency against herpes simplex virus type 1 and varicella-zoster virus. This suggests potential applications for 2'-Deoxyuridine-13C,15N2 in developing antiviral therapies (Wigerinck et al., 1991).

Stable Isotope Labeling in Nucleosides : Zhao et al. (1997) reported the synthesis of specifically 15N and 13C multilabeled nucleosides. This showcases the use of stable isotope labeling, like in 2'-Deoxyuridine-13C,15N2, for differentiating nucleosides in RNA and DNA fragments, which is crucial for molecular biology research (Zhao et al., 1997).

Chemical Studies of DNA : Burdzy et al. (2002) utilized stable isotopes, including 13C and 15N, in the study of DNA reactivity and modifications. This type of research can be applied to understanding how 2'-Deoxyuridine-13C,15N2 behaves within DNA under different conditions (Burdzy et al., 2002).

Clinical Research Applications : Halliday and Rennie (1982) discussed the broader applications of stable isotopes in clinical science. The insights from this research can be extended to understand how 2'-Deoxyuridine-13C,15N2 might be used in clinical diagnostics and research, especially in metabolic studies (Halliday & Rennie, 1982).

安全和危害

Specific safety and hazard information for 2’-Deoxyuridine-13C,15N2 is not readily available from the sources. However, as with all chemicals, it should be handled with care, following appropriate safety protocols.

未来方向

The future directions of 2’-Deoxyuridine-13C,15N2 research are not specified in the sources. However, its use as a precursor in the synthesis of Edoxudine and its potential role in drug development processes suggest that it may continue to be a subject of interest in pharmaceutical research1.

Please note that this information is based on the available sources and there might be more recent studies or data related to 2’-Deoxyuridine-13C,15N2.

属性

IUPAC Name |

1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6-,8-/m1/s1/i9+1,10+1,11+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHRCPNRJAMMIM-BRNXEOTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](O[C@H]1[15N]2C=CC(=O)[15NH][13C]2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747500 | |

| Record name | 1-(2-Deoxy-beta-D-threo-pentofuranosyl)(2-~13~C,~15~N_2_)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione | |

CAS RN |

369656-76-8 | |

| Record name | 1-(2-Deoxy-beta-D-threo-pentofuranosyl)(2-~13~C,~15~N_2_)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rac-(4aα)-4a,5,9,10,11,12-Hexahydro-1-bromo-3-methoxy]-11-formyl-6H-benzofuran[3a,3,2-e,f][2]benzaze](/img/no-structure.png)

![4,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-L-ribofuranosyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1140480.png)

![5(4H)-Oxazolone,4-[[3,4-bis(acetyloxy)phenyl]methylene]-2-methyl-](/img/structure/B1140489.png)